Calculated logP and Hydrophobicity of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide: A Technical Guide
Calculated logP and Hydrophobicity of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide: A Technical Guide
Executive Summary
In small-molecule drug discovery and agrochemical development, lipophilicity—quantified by the partition coefficient (logP)—dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides an in-depth mechanistic analysis of the calculated logP (clogP) and hydrophobicity of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide (CAS: 1243367-76-1). By deconstructing its molecular architecture, we bridge computational prediction models with self-validating experimental protocols to establish a comprehensive physicochemical profile.
Molecular Architecture & Hydrophobic Drivers
The hydrophobicity of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide (Molecular Formula: C9H10FNO2; MW: 183.18 g/mol ) is not merely a sum of its parts; it is heavily influenced by its 3D conformation and intramolecular interactions. The molecule consists of a central benzene ring substituted at positions 1, 2, and 3.
Three critical structural features drive its partitioning behavior:
-
The N,N-dimethylamide Bulk: The addition of two methyl groups to the amide nitrogen significantly increases the lipophilic surface area compared to a primary amide, driving the molecule toward the organic phase.
-
Ortho-Fluoro Steric Clash: The fluorine atom at position 2 creates a steric clash with the bulky N,N-dimethylamide group at position 1. This forces the amide group to twist out of the aromatic plane, disrupting π -conjugation. This twist reduces the planar polar surface area (PSA) exposed to water, thereby increasing hydrophobicity.
-
Intramolecular Hydrogen Bonding: The hydroxyl group at position 3 acts as a strong hydrogen bond donor, while the adjacent fluorine at position 2 acts as an acceptor. This forms a stable 5-membered intramolecular hydrogen bond. By satisfying its own hydrogen-bonding potential internally, the molecule requires less solvation energy from water, resulting in a measurable lipophilic shift.
Caption: Structural features driving the hydrophobicity of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide.
Computational Derivation of logP (clogP)
To accurately predict the lipophilicity of this compound before experimental validation, we utilize a constructionist fragment-based approach derived from [1]. This method calculates the base lipophilicity by summing the thermodynamic contributions of individual functional groups and applying correction factors for proximity effects.
Modern computational models, such as the [2], also account for topological indices to refine these predictions. Based on established physicochemical constants, the theoretical calculation for 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide is deconstructed in the table below.
Quantitative Fragment Contributions to clogP
| Fragment / Interaction | Base Value ( Δ logP) | Mechanistic Rationale |
| Benzene Ring | +2.13 | Core hydrophobic aromatic scaffold. |
| -F (Aromatic) | +0.14 | Halogen addition increases lipophilic surface area. |
| -OH (Aromatic) | -0.67 | Strong H-bond donor/acceptor; highly water-soluble. |
| -CON(CH | -0.55 | Polar amide core partially offset by hydrophobic methyls. |
| Ortho Effect (F...OH) | +0.30 | Intramolecular H-bonding masks polar surface area. |
| Ortho Effect (F...Amide) | +0.20 | Steric twist reduces planar aqueous solvation penalty. |
| Estimated clogP | ~1.55 | Optimal range for passive membrane permeability. |
Note: A clogP of ~1.55 places this molecule in an ideal physicochemical space (logP 1-3) for oral bioavailability, balancing aqueous solubility with lipid membrane permeability.
Experimental Validation: The Self-Validating Protocol
While computational models provide a baseline, empirical validation is mandatory. For compounds with a logP between -2 and 4, the gold standard is the [3], coupled with [4] for quantification.
To ensure absolute scientific integrity, the protocol below is designed as a self-validating system utilizing mass-balance verification.
Step-by-Step Methodology & Causality
-
Solvent Presaturation (24 Hours):
-
Action: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours, then allow phases to separate.
-
Causality: n-Octanol and water are partially miscible (water dissolves ~2.3M in octanol; octanol dissolves ~4.5mM in water). If raw solvents are used, they will transfer across phases during the experiment, causing volume shifts and releasing heat of mixing, which alters the thermodynamic equilibrium and skews the logP.
-
-
Solute Addition & Equilibration:
-
Action: Dissolve exactly 1.0 mg of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide in 10 mL of the presaturated aqueous phase. Add 10 mL of presaturated n-octanol. Shake mechanically at a constant 25°C for 24 hours.
-
Causality: Temperature control is critical because partition coefficients are thermodynamically driven and highly temperature-dependent. 24 hours ensures complete thermodynamic distribution between the phases.
-
-
Phase Separation via Centrifugation:
-
Action: Transfer the mixture to a centrifuge tube and spin at 4,000 RPM for 20 minutes.
-
Causality: Simple gravity separation leaves microscopic emulsions of octanol in the aqueous phase. Because the compound is lipophilic, even invisible octanol droplets will artificially inflate the measured aqueous concentration, leading to a falsely depressed logP. Centrifugation forces complete phase resolution.
-
-
Mass-Balance Quantification (RP-HPLC):
-
Action: Carefully extract aliquots from both the octanol and aqueous phases. Quantify the concentration in each phase using an RP-HPLC system equipped with a UV detector (tuned to the compound's λmax ).
-
Causality (Self-Validation): Standard protocols often measure only one phase and assume the rest of the compound is in the other. By measuring both phases, we establish a mass balance ( Masstotal=Massoctanol+Masswater ). If the sum is less than the initial 1.0 mg, it proves the compound precipitated at the interface or adsorbed to the glassware, invalidating the run.
-
Caption: OECD TG 107 Shake-Flask methodology for experimental logP determination.
Pharmacokinetic Implications
The calculated logP of ~1.55 for 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide has profound implications for its utility as a chemical probe or pharmaceutical intermediate.
-
Lipophilic Efficiency (LipE): Compounds in the logP 1–3 range typically exhibit excellent LipE, meaning they achieve target binding affinity without relying on excessive, non-specific hydrophobic interactions. This reduces the risk of off-target toxicity and promiscuity.
-
Membrane Permeability: The intramolecular hydrogen bond between the fluorine and the hydroxyl group dynamically masks the molecule's polarity when transitioning from an aqueous environment (blood plasma) into a lipid bilayer (cell membrane). This "chameleon-like" behavior allows it to maintain aqueous solubility while still efficiently crossing biological barriers, potentially including the Blood-Brain Barrier (BBB).
References
-
LogD Contributions of Substituents Commonly Used in Medicinal Chemistry Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Application of ALOGPS 2.1 to predict log D distribution coefficient for Pfizer proprietary compounds Source: Journal of Medicinal Chemistry / PubMed URL:[Link]
-
Methods for Determination of Lipophilicity Source: Encyclopedia MDPI URL:[Link]
